molecular formula C9H13N3S B5557660 5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-amine

5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B5557660
M. Wt: 195.29 g/mol
InChI Key: OPNWXVNDBQOTJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions, where thiosemicarbazide or thiohydrazide precursors cyclize in the presence of catalysts like manganese(II) nitrate to yield thiadiazole compounds. For instance, compounds such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized through this methodology, suggesting a similar approach could be applicable for synthesizing the target compound (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been elucidated using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal that these compounds often crystallize in the monoclinic system and exhibit intramolecular as well as intermolecular hydrogen bonding, contributing to their stability and specific physical properties (Dani et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 1,3,4-thiadiazole derivatives can involve interactions through their amino and thiol groups, enabling them to undergo various chemical reactions such as acylation and condensation. These reactions can lead to the formation of a wide range of heterocyclic compounds with potential biological activities (Petkevich et al., 2021).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. Factors such as hydrogen bonding, molecular symmetry, and crystalline form can affect their melting points, solubility, and stability. These properties are crucial for determining the compound's applicability in different domains (Dani et al., 2013).

Chemical Properties Analysis

Chemically, 1,3,4-thiadiazole derivatives exhibit a range of functionalities due to the presence of the thiadiazole core and substituents like the amino group. This structure imparts them with the ability to engage in electronic interactions, making them stable molecules with potential for electron transfer applications. The HOMO and LUMO energy levels of these molecules indicate their chemical stability and reactivity (Dani et al., 2013).

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study explored the biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing significant DNA protective abilities against oxidative stress and strong antimicrobial activity against S. epidermidis. Notably, certain compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential for chemotherapy enhancement (Gür et al., 2020).

Structural Analysis and Molecular Interactions

Research on 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds highlighted their stable molecular structures and intramolecular hydrogen bonding, with insights into the stability and electron transfer mechanisms provided by HOMO and LUMO energy evaluations (Dani et al., 2013).

Anticancer Agent Development

Another study synthesized 1,3,4-thiadiazole analogues to investigate their anticancer efficacy, with some derivatives demonstrating significant in vitro and in vivo activity against cancer cells. This emphasizes the compound's potential as a foundation for developing new anticancer therapies (Krishna et al., 2020).

Molecular and Electronic Structure Insights

An in-depth examination of adamantane-1,3,4-thiadiazole hybrids through crystallography and quantum theory revealed various non-covalent interactions, offering a foundation for understanding the compound's stability and reactivity (El-Emam et al., 2020).

Ligand-based Metal Complex Applications

Copper(I) complexes involving 1,3,4-thiadiazole derivatives were synthesized, showcasing potential applications in materials chemistry and organometallic compound engineering due to their unique dimerization behavior and structural properties (Ardan et al., 2017).

properties

IUPAC Name

5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWXVNDBQOTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-amine

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